5-Bromo-2-chloro-1H-benzo[D]imidazole
Overview
Description
5-Bromo-2-chloro-1H-benzo[D]imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in everyday applications .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. For instance, one method involves the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . Another approach involves a multicomponent protocol that enables the synthesis of highly substituted imidazole derivatives from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-1H-benzo[D]imidazole is characterized by the presence of a bromine atom and a chlorine atom attached to the imidazole ring . The empirical formula is C7H5BrN2 .Chemical Reactions Analysis
Imidazole compounds are known for their reactivity. They can undergo a variety of chemical reactions, including [4 + 1] cycloamination reactions, which provide imidazole-4-carboxylic derivatives .Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some applications of imidazole-containing compounds:
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Pharmaceuticals : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
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Organic & Biomolecular Chemistry : Imidazole-containing moieties occupy a unique position in heterocyclic chemistry . They are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
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Antimicrobial Agents : Imidazole derivatives have been found to exhibit a wide range of antimicrobial activities . They are effective against various microorganisms, making them valuable in the development of new antimicrobial drugs .
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Dyestuff and Sanitizers : Imidazole derivatives are used in the production of dyestuff and sanitizers . They are known for their ability to bind to various substrates, making them useful in these applications .
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Corrosion Inhibitors : Imidazole and its derivatives can act as corrosion inhibitors . They form a protective layer on the surface of metals, preventing corrosion .
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Antioxidants : Imidazole compounds can act as antioxidants . They can neutralize free radicals, thereby preventing oxidative damage .
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Copolymer Synthesis : Imidazole derivatives are used in the synthesis of copolymers . They can react with other monomers to form copolymers with unique properties .
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Antiviral Agents : Imidazole derivatives have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, making them a promising area of research for the development of new antiviral drugs .
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Anti-inflammatory Agents : Some imidazole derivatives have demonstrated anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammation .
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Anticancer Agents : Imidazole compounds have been studied for their potential as anticancer agents . They can interfere with the proliferation of cancer cells and induce apoptosis, making them a potential option for cancer treatment .
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Anti-HIV Agents : Certain imidazole derivatives have shown potential as anti-HIV agents . They can inhibit the replication of HIV, offering a potential strategy for the treatment of HIV infection .
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Antioxidant Agents : Imidazole compounds can act as antioxidants . They can neutralize free radicals, thereby preventing oxidative damage .
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Antimicrobial Agents : Imidazole derivatives have been found to exhibit a wide range of antimicrobial activities . They are effective against various microorganisms, making them valuable in the development of new antimicrobial drugs .
Future Directions
Imidazole and its derivatives have a broad range of applications and are key components of many functional molecules. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the development of new imidazole derivatives and the exploration of their potential applications is a promising area for future research .
properties
IUPAC Name |
6-bromo-2-chloro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVZVWKGWGFUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469498 | |
Record name | 5-BROMO-2-CHLORO-1H-BENZO[D]IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-1H-benzo[D]imidazole | |
CAS RN |
683240-76-8 | |
Record name | 5-BROMO-2-CHLORO-1H-BENZO[D]IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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